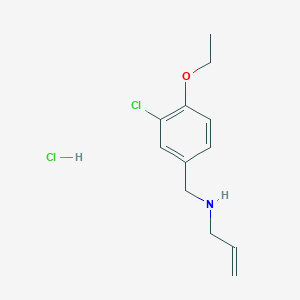![molecular formula C20H14ClF2NOS B4848267 4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide](/img/structure/B4848267.png)
4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide
説明
4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide, also known as ML239, is a small molecule that has been identified as a potential therapeutic agent for various diseases. It belongs to the class of benzamides and has been studied extensively for its mechanism of action and pharmacological properties.
科学的研究の応用
4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anticancer properties and has been tested in vitro and in vivo for its efficacy against various cancer cell lines. It has also been studied for its potential use in treating Alzheimer's disease and has been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with the disease. This compound has also been shown to have anti-inflammatory properties and has been tested in animal models for its efficacy in treating inflammatory diseases.
作用機序
The mechanism of action of 4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in disease processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to have anticancer properties, and this compound is believed to work through this mechanism. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function. This is believed to be the mechanism through which this compound exerts its neuroprotective effects in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is believed to be the mechanism through which it exerts its anticancer properties. This compound has also been shown to increase the levels of acetylcholine in the brain, which is believed to be the mechanism through which it exerts its neuroprotective effects in Alzheimer's disease. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the inflammatory response.
実験室実験の利点と制限
4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized, and its mechanism of action is well understood. It has been shown to have anticancer and neuroprotective properties, which make it a promising therapeutic agent for various diseases. However, there are also limitations to using this compound in lab experiments. It has not been tested extensively in humans, and its safety profile is not fully understood. It may also have off-target effects that could limit its usefulness as a therapeutic agent.
将来の方向性
There are several future directions for research on 4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. This could lead to the development of more specific and effective therapeutic agents. Another direction is to test this compound in human clinical trials to determine its safety and efficacy in treating various diseases. Finally, research could focus on developing analogs of this compound that have improved pharmacological properties, such as increased potency or decreased toxicity.
特性
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-(2,6-difluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF2NOS/c21-15-8-10-16(11-9-15)26-12-13-4-6-14(7-5-13)20(25)24-19-17(22)2-1-3-18(19)23/h1-11H,12H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOZFDPCFBALJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-fluoro-N-(2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B4848200.png)
![7-methyl-9-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4848205.png)
![N-{3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B4848206.png)
![2,4-dichlorophenyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate](/img/structure/B4848210.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4848216.png)
![N-[4-({2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}carbonyl)phenyl]pentanamide](/img/structure/B4848231.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-ethylbutanoyl)piperazine](/img/structure/B4848234.png)
![N-allyl-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4848244.png)

![N-bicyclo[2.2.1]hept-2-yl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4848275.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N'-hydroxyethanimidamide](/img/structure/B4848288.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4848295.png)
![N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4848297.png)
![3-fluoro-N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4848302.png)